![molecular formula C11H11N3S B5591993 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives involves several key steps, including condensation, cyclization, and functional group transformations. For instance, Maruoka et al. (1993) described a one-pot synthesis method for ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates, showcasing a method that might be adaptable for the synthesis of similar compounds (Maruoka, Yamagata, & Yamazaki, 1993). Furthermore, Tumey et al. (2008) reported a scalable preparation method for thieno[2,3-b]pyridine derivatives, highlighting the efficiency and potential for large-scale synthesis (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of both pyridine and thiophene rings, contributing to the compound's unique chemical behavior. X-ray crystallography and spectroscopic methods such as IR, NMR, and Mass spectrometry are commonly used to elucidate these structures. For example, Ganapathy et al. (2015) used single crystal X-ray diffraction data to determine the structure of a closely related compound, providing insights into the compound's spatial arrangement and molecular interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The chemical reactivity of "3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile" and its derivatives is influenced by the presence of amino and nitrile groups, which can undergo various reactions including nucleophilic substitution, condensation, and cyclization. Studies by Abdel-rahman et al. (2003) on the reactions of 2-functionalized 3-amino-thieno[2,3-b]pyridines offer insights into the synthesis of new pyridothienopyrimidines and related compounds, illustrating the versatility of these molecules in chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Wissenschaftliche Forschungsanwendungen

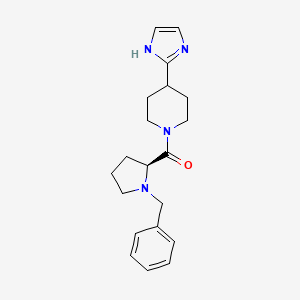

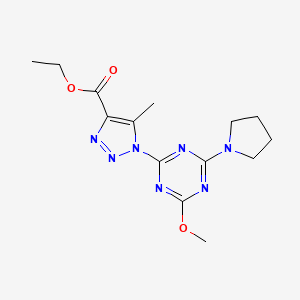

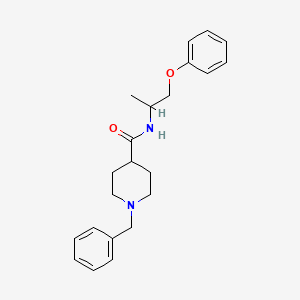

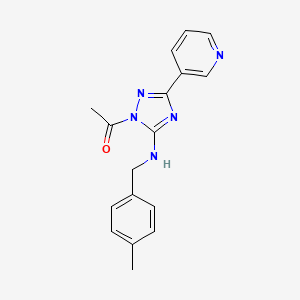

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, especially those containing pyridine rings, are a cornerstone in medicinal chemistry due to their diverse biological activities. The pyrrolidine ring, a common motif in drug discovery, serves as a versatile scaffold for developing new biologically active compounds. The incorporation of nitrogen atoms into the backbone of organic compounds can significantly alter their pharmacokinetic and pharmacodynamic properties, making them suitable for a variety of therapeutic applications, including central nervous system disorders, cancer, and infectious diseases (Li Petri et al., 2021).

Applications in Materials Science

Beyond pharmacology, heterocyclic compounds are also integral to the development of new materials. For instance, polythiophenes and related polymers have garnered attention for their conductive properties, making them applicable in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The manipulation of the electronic structure through the introduction of various functional groups can enhance these materials' electrical conductivity and overall performance (Zhu et al., 2017).

Eigenschaften

IUPAC Name |

3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-3-8-6(2)4-7-10(13)9(5-12)15-11(7)14-8/h4H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKAQFNTCKNDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1C)C(=C(S2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)